N-[2-[1-(2-oxoethyl)cyclohexyl]ethyl]methanesulfonamide
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Overview
Description
N-[2-[1-(2-oxoethyl)cyclohexyl]ethyl]methanesulfonamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring, an oxoethyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-(2-oxoethyl)cyclohexyl]ethyl]methanesulfonamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the introduction of the oxoethyl group. The methanesulfonamide moiety is then added through a series of reactions that may include nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for commercial use.
Chemical Reactions Analysis
Types of Reactions
N-[2-[1-(2-oxoethyl)cyclohexyl]ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxoethyl group, potentially leading to the formation of alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can replace specific functional groups within the compound, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
N-[2-[1-(2-oxoethyl)cyclohexyl]ethyl]methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which N-[2-[1-(2-oxoethyl)cyclohexyl]ethyl]methanesulfonamide exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-[1-(2-oxoethyl)cyclohexyl]ethyl]methanesulfonamide include:
- N-cyclohexyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide
- N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific research applications.
Properties
Molecular Formula |
C11H21NO3S |
---|---|
Molecular Weight |
247.36 g/mol |
IUPAC Name |
N-[2-[1-(2-oxoethyl)cyclohexyl]ethyl]methanesulfonamide |
InChI |
InChI=1S/C11H21NO3S/c1-16(14,15)12-9-7-11(8-10-13)5-3-2-4-6-11/h10,12H,2-9H2,1H3 |
InChI Key |
WTSHMQUKSZIOJM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCC1(CCCCC1)CC=O |
Origin of Product |
United States |
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